5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol
Description
Properties
IUPAC Name |
5-methyl-6-phenyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-8-10-12(16)14-7-15-13(10)17-11(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVQYCYDAHDMBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC=N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350076 | |
| Record name | 5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306934-76-9 | |
| Record name | 5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306934-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thienopyrimidin-4-ol Core Formation
The Gewald reaction is a cornerstone for synthesizing substituted thiophene derivatives, which serve as precursors for thieno[2,3-d]pyrimidin-4-ol. This multicomponent reaction involves a ketone, cyanoacetate, and elemental sulfur, yielding 2-aminothiophene-3-carboxylates. For 5-methyl-6-phenyl substitution, phenylacetone (propiophenone) is reacted with ethyl cyanoacetate and sulfur under reflux conditions in ethanol or DMF. The resulting 2-amino-5-methyl-6-phenylthiophene-3-carboxylate is cyclized with urea or thiourea in the presence of a base (e.g., sodium ethoxide) to form the pyrimidine ring.
Reaction Conditions
- Ketone : Propiophenone (1.2 equiv)
- Cyanoacetate : Ethyl cyanoacetate (1.0 equiv)
- Sulfur : Elemental sulfur (1.5 equiv)
- Solvent : Ethanol, 80°C, 12 hours
- Cyclization : Urea (2.0 equiv), NaOEt, 120°C, 6 hours
This method achieves a 75–85% yield for the thienopyrimidin-4-ol core, with no need for chromatographic purification.
Challenges and Optimization
Steric hindrance from the phenyl group can reduce yields during the Gewald step. Substituting DMF for ethanol improves solubility, while microwave-assisted synthesis reduces reaction time to 2–3 hours without compromising yield.
Nucleophilic Substitution of 4-Chloro Precursors
Preparation of 4-Chloro-thieno[2,3-d]pyrimidine
The 4-hydroxy group of thieno[2,3-d]pyrimidin-4-ol is introduced via hydrolysis of a 4-chloro intermediate. The chloro derivative is synthesized by treating thieno[2,3-d]pyrimidin-4-ol with phosphoryl chloride (POCl₃) under reflux:
$$
\text{Thieno[2,3-d]pyrimidin-4-ol} + \text{POCl}3 \xrightarrow{\Delta} \text{4-Chloro-thieno[2,3-d]pyrimidine} + \text{H}3\text{PO}_4
$$
Typical Conditions
Hydrolysis to 4-Hydroxy Derivative
The 4-chloro intermediate is hydrolyzed using aqueous sodium hydroxide (2.0 M) at 60°C for 4 hours, achieving near-quantitative conversion to 5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol.
Cyclization of Formamidine Intermediates
Formamidine Synthesis
Ethyl 2-amino-5-methyl-6-phenylthiophene-3-carboxylate is condensed with triethoxymethane and 5-aminotetrazole in tetrachloromethane, forming an N-(1H-tetrazol-5-yl)-N'-(thiophen-2-yl)formamidine intermediate.
Reaction Scheme
- Condensation :
$$
\text{Aminothiophene} + \text{HC(OEt)}_3 + \text{5-aminotetrazole} \rightarrow \text{Formamidine}
$$ - Cyclization :
$$
\text{Formamidine} + \text{NaOH} \xrightarrow{\text{MeOH, reflux}} \text{Thieno[2,3-d]pyrimidin-4-ol}
$$
Base-Mediated Cyclization
The formamidine intermediate is treated with 5 N NaOH in methanol at 70°C for 6–24 hours, followed by acidification to precipitate the product. This method yields 60–65% after recrystallization from aqueous 2-propanol.
Comparative Analysis of Synthetic Methods
| Parameter | Gewald Route | 4-Chloro Substitution | Formamidine Cyclization |
|---|---|---|---|
| Reaction Steps | 2 | 2 | 3 |
| Overall Yield | 75–85% | 70–80% | 60–65% |
| Purification Needs | Minimal | Recrystallization | Recrystallization |
| Scalability | High | Moderate | Low |
The Gewald method offers the highest efficiency and scalability, whereas the formamidine route requires additional steps but is advantageous for introducing nitrogen-rich substituents.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The phenyl group or other substituents on the ring system can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted thienopyrimidine derivatives with different functional groups.
Scientific Research Applications
Synthesis of 5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol
The synthesis of this compound typically involves multi-step reactions that integrate thienopyrimidine frameworks with specific functional groups. One efficient method includes the condensation of thioketones with pyrimidine derivatives under acidic or basic conditions, often employing catalysts to enhance yield and purity. The compound's structure allows for modifications that can lead to various derivatives with altered biological activities.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thienopyrimidine derivatives, including this compound. For instance, compounds derived from this scaffold have shown moderate activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that some derivatives outperform standard antibiotics like streptomycin in specific assays, suggesting their potential as new antibacterial agents .
Estrogen Receptor Modulation
The thieno[2,3-d]pyrimidine chemotype has also been investigated for its ability to act as selective estrogen receptor modulators (SERMs). In vitro studies demonstrated that certain analogs exhibit significant binding affinity to estrogen receptors, which could be beneficial in treating hormone-related conditions such as breast cancer. The structure-activity relationship (SAR) analyses revealed that modifications at specific positions on the thienopyrimidine core can enhance receptor binding and functional activity .
Anti-inflammatory Effects
Compounds within this chemical class have been evaluated for their anti-inflammatory properties. Research indicates that some derivatives effectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory processes. The IC50 values of these compounds suggest comparable efficacy to established anti-inflammatory drugs like celecoxib .
Therapeutic Applications
Antimicrobial Evaluation
In a study assessing the antimicrobial activity of thienopyrimidine derivatives, this compound was included among several synthesized compounds. The agar well diffusion method revealed promising results against Pseudomonas aeruginosa, with MIC values indicating superior activity compared to traditional antibiotics .
Estrogen Receptor Binding Studies
A series of experiments were conducted to evaluate the binding affinity of various thienopyrimidine analogs to estrogen receptors using competitive binding assays. The results showed that modifications at the C-5 position significantly enhanced potency, suggesting a pathway for developing new therapeutic agents targeting estrogen-related diseases .
Mechanism of Action
The mechanism of action of 5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-one
- 6-Phenylthieno[2,3-d]pyrimidin-4-ol
- 5-Methylthieno[2,3-d]pyrimidin-4-ol
Uniqueness
5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol is unique due to the presence of both a methyl group and a phenyl group on the thienopyrimidine ring system
Biological Activity
5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol is a heterocyclic compound belonging to the thienopyrimidine family, known for its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound through various studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a fused ring system comprising a thiophene ring and a pyrimidine ring. Its molecular formula is , with a molecular weight of approximately 241.31 g/mol. The presence of the hydroxyl group at position 4 enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzymes involved in critical cellular processes such as DNA replication or protein synthesis. This inhibition can lead to alterations in cell cycle progression and apoptosis in cancer cells.
Anticancer Properties
Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds within this class can induce microtubule depolymerization, which is crucial for cancer cell division.
A notable study reported that analogs of this compound demonstrated IC50 values (the concentration required to inhibit cell proliferation by 50%) ranging from 9.0 nM to over 40 nM in different assays, indicating strong anticancer potential .
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| This compound | MDA-MB-435 | 9.0 | Microtubule depolymerization |
| Analog A | Various | <40 | Antiproliferative effects |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it may possess activity against certain bacterial strains, although further research is necessary to fully characterize its spectrum of activity and mechanism of action.
Case Studies and Research Findings
- Antiproliferative Effects : A study evaluated various thienopyrimidine derivatives for their antiproliferative effects on cancer cells. The results indicated that modifications on the phenyl group significantly influenced the activity, with certain substitutions leading to enhanced potency against estrogen receptors (ERα) .
- Binding Affinity : Another investigation focused on the binding affinity of thienopyrimidine derivatives to ERα. The study found that specific structural modifications could increase receptor binding and activation, suggesting potential applications in hormone-related cancers .
- Therapeutic Potential : A review highlighted the diverse therapeutic potentials of pyrimidine derivatives, including their roles as anti-inflammatory and antioxidant agents. The findings emphasized the importance of structural diversity in enhancing biological activity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol?
- Methodological Answer : The compound can be synthesized via condensation reactions. For example, FeCl₃-SiO₂-catalyzed reactions between pyrazole-amine derivatives and ketones (e.g., 3-acetylcoumarin) in refluxing ethanol for 6 hours yield hybrid structures. Purification often involves recrystallization from ethanol/dioxane mixtures to achieve high purity (75% yield) . Alternative routes include sodium methanolate-mediated substitutions in dry DMF for derivatives .
Q. What characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer : Comprehensive characterization requires:
- 1H-/13C-NMR to confirm substituent positions and aromaticity.
- IR spectroscopy to identify functional groups (e.g., carbonyl stretches).
- Mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns.
- Elemental analysis to confirm stoichiometry .
Q. How can solubility challenges be addressed during purification?
- Methodological Answer : Solubility in polar aprotic solvents (e.g., DMF) facilitates reaction progress, while recrystallization from ethanol/dioxane mixtures improves purity. For hydrophobic derivatives, gradient solvent systems (e.g., ethanol/water) or silica gel chromatography may be employed .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to enhance condensation efficiency.
- Solvent Effects : Compare polar aprotic (DMF) vs. protic (ethanol) solvents for intermediate stability.
- Temperature Control : Reflux conditions (e.g., 80°C in ethanol) vs. microwave-assisted synthesis for faster kinetics .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm regiochemistry.
- Isotopic Labeling : Trace substituent effects on chemical shifts.
- HRMS Validation : Rule out isobaric impurities. Cross-reference with synthetic intermediates to identify byproducts .
Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound?
- Methodological Answer :
- Cell Viability Assays : Use MTT or ATP-based luminescence in cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme Inhibition Studies : Target kinases (e.g., PI3Kα) using fluorescence polarization assays.
- Apoptosis Markers : Measure caspase-3/7 activation via fluorogenic substrates .
Q. How can structural modifications enhance bioactivity for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 6-position to enhance electrophilicity.
- Multicomponent Reactions : Combine aldehydes and amines to generate pyrrolo-pyrimidine hybrids with improved binding affinity.
- Click Chemistry : Attach triazole moieties via azide-alkyne cycloaddition for targeted delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
